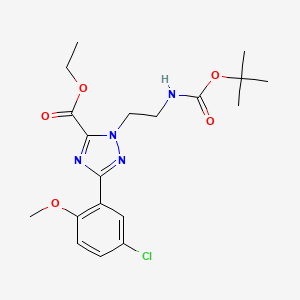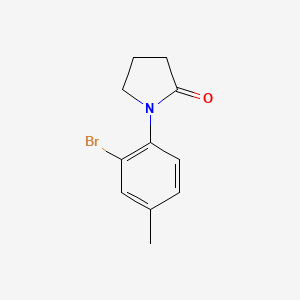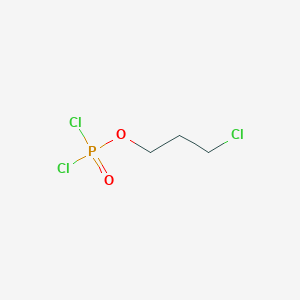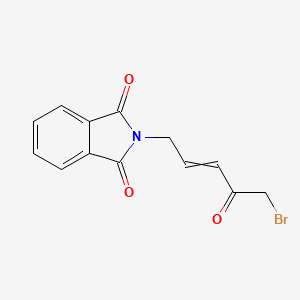
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876895 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of MFCD32876895 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of MFCD32876895.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
MFCD32876895 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur under specific conditions, where functional groups on MFCD32876895 are replaced by other groups. .
Scientific Research Applications
MFCD32876895 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, MFCD32876895 is used to study cellular processes and interactions due to its unique properties.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of MFCD32876895 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
MFCD32876895 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD32876894 and MFCD32876896 share structural similarities with MFCD32876895 but differ in their functional groups and reactivity.
Uniqueness: MFCD32876895 stands out due to its specific binding affinity to certain molecular targets, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C19H25ClN4O5 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
ethyl 5-(5-chloro-2-methoxyphenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C19H25ClN4O5/c1-6-28-17(25)16-22-15(13-11-12(20)7-8-14(13)27-5)23-24(16)10-9-21-18(26)29-19(2,3)4/h7-8,11H,6,9-10H2,1-5H3,(H,21,26) |
InChI Key |
OVSUJBLNHXMYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1CCNC(=O)OC(C)(C)C)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)



![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)
![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)
![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)





